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Introduction

Probenecid is a well-established uricosuric agent primarily utilized in the clinical management
of hyperuricemia and gout.[1][2] It functions by modulating renal tubular transport, thereby
increasing the excretion of uric acid.[3] Beyond its primary indication, probenecid has also been
employed as an adjunct to antibiotic therapy, notably with penicillin and its derivatives, to
increase their plasma concentrations by inhibiting their renal excretion.[4][5] This guide
provides an in-depth overview of the core chemical properties and structural features of
probenecid, offering valuable data and methodologies for professionals in research and drug
development.

Chemical Identity and Structure

Probenecid is chemically described as 4-(dipropylsulfamoyl)benzoic acid.[1] It is a sulfonamide
derivative characterized by a benzoic acid moiety, to which a dipropyl-substituted sulfamoyl
group is attached at the para position.[1]

Key Identifiers:
o |[UPAC Name: 4-(dipropylsulfamoyl)benzoic acid[6]

e CAS Number: 57-66-9[1]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1671374?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://en.wikipedia.org/wiki/Probenecid
https://www.kegg.jp/entry/D00475
https://go.drugbank.com/drugs/DB01032
https://srd.nist.gov/jpcrdreprint/1.555833.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://pmc.ncbi.nlm.nih.gov/articles/PMC5515958/
https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Chemical Formula: C13H1aNO4S[1]
¢ Synonyms: p-(Dipropylsulfamoyl)benzoic acid, Benemid, Probalan[1]

The structural arrangement of its functional groups—a carboxylic acid and a sulfonamide with
lipophilic propyl chains—is crucial to its mechanism of action, influencing its solubility, acidity,
and interactions with biological transporters.

Caption: 2D Chemical Structure of Probenecid.

Core Chemical and Physical Properties

Probenecid is a white or nearly white, fine crystalline powder that is practically odorless.[4] It
possesses a slightly bitter taste with a pleasant aftertaste.[6] The key quantitative
physicochemical properties are summarized in the table below for ease of reference.

Property Value Source(s)
Molecular Weight 285.36 g/mol [61[7]
Melting Point 194 - 203 °C [6]

pKa 3.4 - 3.53 (Carboxylic Acid) [6]

LogP (Octanol/Water) 3.21-37 [6]

. Practically insoluble; sparingly
Water Solubility . [4]
soluble in aqueous buffers

o ) Soluble in acetone, alcohol,
Solubility in Organic Solvents ) ) [4]
chloroform, and dilute alkali.

Experimental Protocols

The determination of the physicochemical properties of a drug substance like probenecid is
fundamental to its development. Standardized experimental protocols are employed to ensure
data accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)
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The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

An excess amount of solid probenecid is added to a known volume of the solvent system
(e.g., phosphate-buffered saline pH 7.4, n-octanol, or water).

e The resulting suspension is agitated in a constant temperature bath (e.g., 25°C or 37°C) for
a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid
and dissolved states.

 After equilibration, the suspension is filtered to remove undissolved solid.

e The concentration of probenecid in the clear filtrate is then quantified using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.

e The experiment is performed in triplicate to ensure the precision of the measurement.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable
compounds.

Methodology:

e A precise amount of probenecid is dissolved in a suitable solvent, often a mixture of water
and a co-solvent like methanol or DMSO to ensure complete dissolution.

e The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed
in it.

o A standardized titrant (e.g., 0.1 M NaOH) is added to the solution in small, precise
increments.

e The pH of the solution is recorded after each addition of the titrant.

o Atitration curve is generated by plotting the pH versus the volume of titrant added.
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e The pKa value is determined from the pH at the half-equivalence point of the titration curve,
where the concentrations of the protonated and deprotonated species are equal.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is
critical for predicting its absorption and distribution properties.

Methodology:

Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with
each other by vigorous mixing, followed by separation of the two phases.

o A known amount of probenecid is dissolved in one of the phases (typically the one in which it
is more soluble).

e The two phases are combined in a flask and shaken gently at a constant temperature for a
period sufficient to reach partitioning equilibrium.

e The mixture is then centrifuged to ensure complete separation of the octanol and water
layers.

e The concentration of probenecid in each phase is determined using a suitable analytical
technique like HPLC-UV.

» The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this
value.

Mechanism of Action: Inhibition of Renal Transport

Probenecid exerts its therapeutic effects primarily by interacting with organic anion transporters
(OATSs) in the proximal tubules of the kidneys. It competitively inhibits the urate transporter 1
(URAT1), which is responsible for the reabsorption of uric acid from the renal tubule back into
the bloodstream. By blocking this transporter, probenecid increases the urinary excretion of uric
acid, thereby lowering serum urate levels.[3][4] This same mechanism allows probenecid to
inhibit the renal secretion of certain drugs, like penicillin, prolonging their therapeutic effect.[2]
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Caption: Probenecid's inhibition of uric acid reabsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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